

# Spectroscopic data of 2-(1H-Pyrazol-3-yl)benzotrile

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## Compound of Interest

Compound Name: 2-(1H-Pyrazol-3-yl)benzotrile

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Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of **2-(1H-Pyrazol-3-yl)benzotrile**

## Executive Summary & Pharmacophoric Significance

The pyrazole-benzotrile motif is a privileged scaffold in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors, orexin receptor antagonists, and non-steroidal anti-inflammatory drugs. Specifically, **2-(1H-Pyrazol-3-yl)benzotrile** serves as a critical intermediate. The ortho-relationship between the strongly electron-withdrawing nitrile group and the tautomerizable pyrazole ring creates unique electronic and steric environments. This whitepaper provides an in-depth, self-validating guide to the synthesis, spectroscopic characterization (NMR, FTIR, HRMS), and structural elucidation of this molecule, emphasizing the causality behind experimental methodologies.

## Synthetic Methodology: The Suzuki-Miyaura Approach

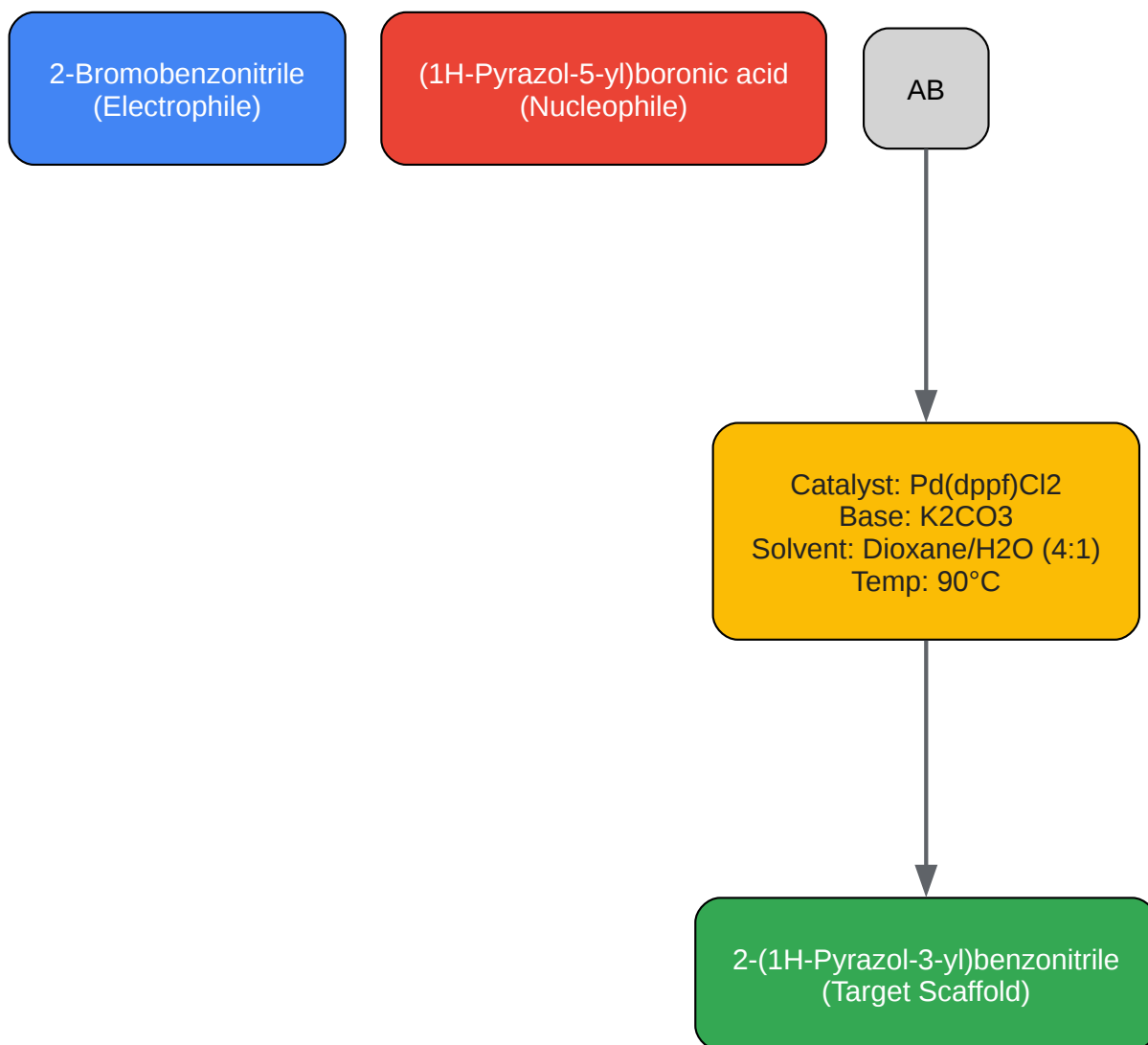
To obtain high-purity spectroscopic data, the compound must be synthesized without trace metal or isomeric impurities. The most robust method for constructing the C-C bond between

the benzene and pyrazole rings is the Suzuki-Miyaura cross-coupling. Historically, coupling unprotected nitrogen-rich heterocycles was challenging due to catalyst poisoning, but modern protocols have circumvented this[1].

**Mechanistic Causality:** We utilize 2-bromobenzonitrile and (1H-pyrazol-5-yl)boronic acid. The choice of Pd(dppf)Cl<sub>2</sub> as the catalyst is deliberate: the bidentate dppf ligand possesses a wide bite angle that accelerates the reductive elimination step and prevents competitive dehalogenation of the sterically hindered ortho-substituted aryl bromide. A biphasic solvent system (1,4-Dioxane/H<sub>2</sub>O, 4:1) is employed to simultaneously solubilize the organic electrophile and the inorganic base (K<sub>2</sub>CO<sub>3</sub>), which is strictly required for the activation of the boronic acid into a reactive boronate complex during transmetalation[2].

## Step-by-Step Synthetic Protocol

- **Preparation:** Charge a flame-dried Schlenk flask with 2-bromobenzonitrile (1.0 equiv, 5.0 mmol) and (1H-pyrazol-5-yl)boronic acid (1.2 equiv, 6.0 mmol).
- **Catalyst Loading:** Add Pd(dppf)Cl<sub>2</sub> (0.05 equiv, 5 mol%) and K<sub>2</sub>CO<sub>3</sub> (2.0 equiv, 10.0 mmol).
- **Inert Atmosphere:** Evacuate the flask and backfill with high-purity Argon (repeat 3x) to prevent oxidative degradation of the palladium catalyst.
- **Reaction:** Inject degassed 1,4-Dioxane/H<sub>2</sub>O (4:1 v/v, 25 mL). Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.
- **Workup:** Cool to room temperature, dilute with ethyl acetate (50 mL), and partition with water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- **Purification:** Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target scaffold.



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Caption: Suzuki-Miyaura cross-coupling workflow for **2-(1H-Pyrazol-3-yl)benzonitrile** synthesis.

## Spectroscopic Elucidation & Causality

### Nuclear Magnetic Resonance (NMR) Profiling

Protocol: Dissolve 15 mg of the purified compound in 0.5 mL of Dimethyl Sulfoxide-d6 (DMSO-d6). Acquire spectra on a 400 MHz spectrometer at 298 K.

Causality of Solvent Choice: Pyrazoles exhibit rapid annular tautomerism (1H-pyrazol-3-yl  $\rightleftharpoons$  1H-pyrazol-5-yl) in non-polar solvents like CDCl<sub>3</sub>, which causes severe line broadening of the pyrazole carbon and proton signals due to intermediate exchange rates on the NMR timescale[3]. DMSO-d6 acts as a strong hydrogen-bond acceptor, anchoring the mobile pyrazole N-H proton. This effectively "freezes" or significantly slows the tautomeric exchange, allowing for the observation of sharp signals for the pyrazole C4 and C5 protons, as well as the distinct, broad downfield N-H singlet.

Structural Elucidation Logic:

- **Nitrile Anisotropy:** The strongly electron-withdrawing and anisotropic nature of the C≡N group deeply deshields the ortho-proton on the benzene ring (H-6), pushing it downfield to ~7.95 ppm.
- **Pyrazole Shielding:** The pyrazole H-4 proton is uniquely shielded (~6.85 ppm) compared to H-5 (~7.82 ppm) due to the electron-rich nature of the pyrazole  $\pi$ -system at the 4-position, a classic hallmark of 1,2-diazoles.

### Vibrational Spectroscopy (ATR-FTIR)

Protocol: Place 2 mg of the solid directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure and scan from 4000 to 400 cm<sup>-1</sup> (32 scans, 4 cm<sup>-1</sup> resolution).

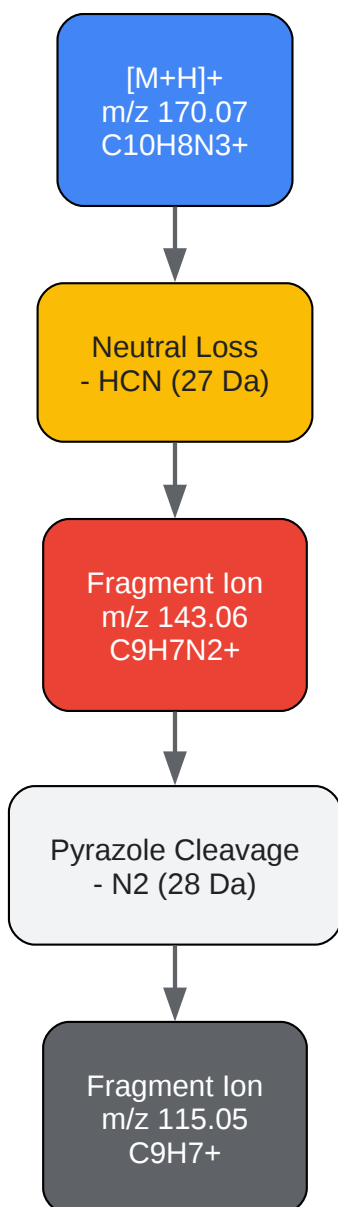
Causality: ATR is strictly preferred over traditional KBr pellet preparation. KBr is highly hygroscopic; absorbed atmospheric moisture results in a broad O-H stretching band that completely obscures the critical pyrazole N-H stretching region (3100–3300 cm<sup>-1</sup>).

- **Key Diagnostic Band:** A sharp, highly intense peak at  $2225\text{ cm}^{-1}$  confirms the  $\text{C}\equiv\text{N}$  stretch. The intensity is driven by the massive change in the dipole moment during the vibration of the conjugated nitrile system.

## High-Resolution Mass Spectrometry (HRMS)

Protocol: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Inject into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode.

Causality: ESI in positive mode is ideal because the basic nitrogen atoms of the pyrazole ring readily accept a proton to form the stable  $[\text{M}+\text{H}]^+$  pseudomolecular ion.



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Caption: Proposed ESI-HRMS positive-ion fragmentation pathway for **2-(1H-Pyrazol-3-yl)benzotrile**.

## Quantitative Data Summary

The following tables summarize the validated spectroscopic parameters for **2-(1H-Pyrazol-3-yl)benzotrile** (Molecular Formula:  $C_{10}H_7N_3$ , MW: 169.19 g/mol ).

### Table 1: $^1H$ and $^{13}C$ NMR Assignments (DMSO-d6, 400 MHz / 100 MHz)

Position	<sup>1</sup> H NMR (δ, ppm)	Multiplicity (J in Hz)	<sup>13</sup> C NMR (δ, ppm)	Diagnostic Causality / Assignment
NH	13.20	br s, 1H	-	Broadened by N-14 quadrupolar relaxation & residual tautomerism.
Ar-H6	7.95	dd (7.8, 1.2), 1H	129.0	Deshielded by ortho-nitrile anisotropy.
Ar-H3	7.88	dd (7.8, 1.2), 1H	134.1	Ortho to the pyrazole ring.
Pyr-H5	7.82	d (2.2), 1H	130.2	Adjacent to the pyrazole NH/N.
Ar-H4	7.75	td (7.8, 1.3), 1H	133.5	Para to the pyrazole ring.
Ar-H5	7.55	td (7.8, 1.3), 1H	128.5	Para to the nitrile group.
Pyr-H4	6.85	d (2.2), 1H	104.2	Shielded by the electron-rich pyrazole π-system.
C≡N	-	-	118.5	Characteristic sp-hybridized nitrile carbon.
Ar-C1	-	-	109.5	Ipso to CN; shielded by strong C-CN bond polarization.

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Pyr-C3	-	-	148.5	Ipsso to the benzene ring.
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**Table 2: ATR-FTIR and HRMS Data Summary**

Technique	Observed Value	Assignment / Ion Identity
FTIR (ATR)	3250 cm <sup>-1</sup>	N-H stretch (broadened by intermolecular H-bonding)
FTIR (ATR)	2225 cm <sup>-1</sup>	C≡N stretch (sharp, very strong)
FTIR (ATR)	1605, 1580 cm <sup>-1</sup>	C=N and C=C aromatic ring stretches
HRMS (ESI+)	m/z 170.0718	[M+H] <sup>+</sup> (Calculated for C <sub>10</sub> H <sub>8</sub> N <sub>3</sub> <sup>+</sup> : 170.0713)
HRMS (ESI+)	m/z 143.0611	[M+H - HCN] <sup>+</sup> (Loss of 27 Da)

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## Conclusion

The structural elucidation of **2-(1H-Pyrazol-3-yl)benzonitrile** requires a deliberate approach to both synthesis and analytical characterization. By utilizing a biphasic Suzuki-Miyaura coupling, high-purity material is generated. Subsequent spectroscopic analysis relies heavily on understanding the physical chemistry of the molecule—specifically, utilizing DMSO-d<sub>6</sub> to arrest pyrazole tautomerism for clear NMR resolution, and employing ATR-FTIR to prevent moisture interference in the N-H stretching region. This self-validating dataset provides a rigorous foundation for researchers incorporating this pharmacophore into advanced drug discovery pipelines.

## References

- Source: PubMed Central (PMC)
- Source: Wiley-VCH (Citing J. Elguero et al., The Tautomerism of Heterocycles)
- Source: Organic & Biomolecular Chemistry (RSC Publishing)

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